Cas no 979-92-0 (SAH)

SAH structure
SAH structure
Nome del prodotto:SAH
Numero CAS:979-92-0
MF:C14H20N6O5S
MW:384.410800933838
MDL:MFCD00037388
CID:805113
PubChem ID:24891441

SAH Proprietà chimiche e fisiche

Nomi e identificatori

    • S-(5'-deoxyadenosin-5'-yl)-L-Homocysteine
    • S-(5-Adenosyl)-L-homocysteine
    • 5'-DEOXY-S-ADENOSYL-L-HOMOCYSTEINE
    • L-Homocysteine,S-(5'-deoxyadenosin-5'-yl)-
    • S-(5?-Adenosyl)-L-homocysteine
    • S-(5'-Adenosyl)-L-homocysteine
    • S-Adenosylhomocysteine
    • S-ADENOSYL-L-HOMOCYSTEINE
    • (2S)-adenosylhomocysteine
    • 5'-DEOXY-S-ADENOSYL
    • Adenosylhomocysteine
    • AdenosylhoMocysteine-13C5
    • Adenosyl-L-homocysteine
    • ADOHCY
    • HOMOCYSTEINE,S-ADENOSYL
    • hpce
    • L-adenosyl-L-homocysteine
    • L-S-AdenosylhoMocysteine
    • 5′-Deoxy-S-adenosyl-L-homocysteine
    • S-(5′-Adenosyl)-L-homocysteine
    • S-(5′-Deoxyadenosine-5′)-L-homocysteine
    • SAH
    • SAH (S-Adenosylhomocysteine)
    • Adenosine, 5′-S-(3-amino-3-carboxypropyl)-5′-thio-, L- (8CI)
    • L
    • Homocysteine, S-adenosyl-, L- (6CI, 7CI)
    • S-(5′-Deoxyadenosin-5′-yl)-L-homocysteine (ACI)
    • S-ADENOSYL-L-HOMOCYSTEINE [USP-RS]
    • S-Adenosyl Homocysteine
    • BRN 5166233
    • (S)-2-amino-4-(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methylthio)butanoic acid
    • US8895245, S-Adenosyl-L-homocysteine (SAH)
    • L-5'-S-(3-amino-3-carboxypropyl)-5'-thior-Adenosine
    • NCGC00263623-01
    • C14H20N6O5S
    • Adenosine, 5'-S-(3-amino-3-carboxypropyl)-5'-thio-, L- (8CI)
    • Q307434
    • UNII-8K31Q2S66S
    • CCG-208703
    • S-(5'-Deoxyadenosine-5')-L-homocysteine
    • adenosylhomo-cys
    • BDBM50009672
    • DB01752
    • 8K31Q2S66S
    • 1nw7
    • CHEMBL418052
    • S-[1-(adenin-9-yl)-1,5-dideoxy-beta-D-ribofuranos-5-yl]-L-homocysteine
    • S-(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-L-homocysteine
    • L-Homocysteine, S-(5'-deoxyadenosin-5'-yl)-
    • adenosine, 5'-S-[(3S)-3-amino-3-carboxypropyl]-5'-thio-
    • 2h23
    • L-Homocysteine, S-(5'-deoxyadenosin-5'-yl)- (9CI)
    • SCHEMBL8836
    • 1aqi
    • CHEBI:16680
    • S-Adenosyl-L-homocysteine (SAH)
    • (S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid
    • bmse000289
    • D-Ribitol, 5-S-(3-amino-3-carboxypropyl)-1-C-(7-amino-1H-pyrazolo(4,3-d)pyrimidin-3-yl)-1,4-anhydro-5-thio-, (1S,5(S))-
    • S-Adenosyl-L-homocysteine, United States Pharmacopeia (USP) Reference Standard
    • MFCD00037388
    • 1jqd
    • S-(5''-deoxyadenosin-5''-yl)-L-homocysteine
    • 979-92-0
    • Formycinylhomocysteine
    • S7868
    • 2bqz
    • (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)butanoic acid (non-preferred name)
    • (S)-5'-(S)-(3-Amino-3-carboxypropyl)-5'-thioadenosine
    • AS-64957
    • S-(5''-adenosyl)-L-homocysteine
    • A858597
    • NCGC00263623-03
    • S-(5'-Adenosyl)-L-homocysteine, crystalline
    • S-adenosyl-homocysteine
    • CS-0015632
    • 1s4d
    • FT-0771999
    • 2-S-adenosyl-L-homocysteine
    • AKOS022184395
    • NS00014918
    • GTPL5265
    • C00021
    • (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid
    • L-S-adenosyl-Homocysteine
    • 5'-S-(3-amino-3-carboxypropyl)-5'-thio-L-Adenosine
    • HY-19528
    • EINECS 213-560-8
    • 1qan
    • Homocysteine, S-adenosyl-, L- (6CI,7CI)
    • (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
    • DTXSID30895860
    • adenosyl-homo-cys
    • NCGC00263623-02
    • (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)butanoic acid
    • S-(5 inverted exclamation marka-Adenosyl)-L-homocysteine
    • butanoic acid, 2-amino-4-(5'-thioadenosyl)-
    • MDL: MFCD00037388
    • Inchi: 1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1
    • Chiave InChI: ZJUKTBDSGOFHSH-WFMPWKQPSA-N
    • Sorrisi: O[C@@H]1[C@H](O)[C@@H](CSCC[C@H](N)C(=O)O)O[C@H]1N1C=NC2C(=NC=NC1=2)N

Proprietà calcolate

  • Massa esatta: 384.12200
  • Massa monoisotopica: 384.122
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 7
  • Complessità: 504
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.5
  • Carica superficiale: 0
  • Conta Tautomer: 3
  • Superficie polare topologica: 208

Proprietà sperimentali

  • Colore/forma: Cristalli a grappolo incolore
  • Densità: 1.91±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 210-216 ºC
  • Punto di ebollizione: 787.5°C at 760 mmHg
  • Punto di infiammabilità: 430°C
  • Indice di rifrazione: 1.839
  • Solubilità: Leggermente solubile (5,4 g/l) (25°C),
  • PSA: 207.93000
  • LogP: -0.15560
  • Solubilità: Solubile in acqua calda, leggermente solubile in acqua fredda, etanolo, molto leggermente solubile in etere.

SAH Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • CODICI DEL MARCHIO F FLUKA:8-10-23
  • Condizioni di conservazione:-20°C, protect from light

SAH Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

SAH Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A435561-1g
(S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid
979-92-0 97%
1g
$1575.0 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1012112-50MG
979-92-0
50MG
¥3199.48 2023-04-13
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci5034-25mg
S-Adenosylhomocysteine
979-92-0 98%
25mg
¥780.00 2023-09-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S139501-100mg
SAH
979-92-0 ≥98%
100mg
¥1441.90 2023-09-01
ChemScence
CS-0015632-25mg
SAH
979-92-0 98.73%
25mg
$231.0 2022-04-26
ChemScence
CS-0015632-50mg
SAH
979-92-0 98.73%
50mg
$168.0 2021-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SIG-A9384-100MG
SAH
979-92-0
A9384
¥4492.73 2021-09-03
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci5034-50mg
S-Adenosylhomocysteine
979-92-0 98%
50mg
¥1176.00 2023-09-10
SHENG KE LU SI SHENG WU JI SHU
sc-215826B-5 mg
S-(5′-Adenosyl)-L-homocysteine,
979-92-0 ≥98%
5mg
¥278.00 2023-07-10
Ambeed
A435561-50mg
(S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid
979-92-0 97%
50mg
$197.0 2025-02-20

SAH Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 h, 60 - 65 °C
Riferimento
Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-L-methionine Enzymes
Mandalapu, Dhanaraju; Ji, Xinjian; Zhang, Qi, Biochemistry, 2019, 58(1), 36-39

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Dithiothreitol Catalysts: OxsB radical SAM enzyme (cobalamin-dependent) Solvents: Water ;  7 h, pH 7.5, rt
Riferimento
Biosynthesis of Oxetanocin-A Includes a B12-Dependent Radical SAM Enzyme That Can Catalyze both Oxidative Ring Contraction and the Demethylation of SAM
Zhong, Aoshu; Lee, Yu-Hsuan; Liu, Yung-nan; Liu, Hung-wen, Biochemistry, 2021, 60(7), 537-546

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: NAD ,  Sodium pyruvate Catalysts: L-Lactate dehydrogenase ,  Adenosylhomocysteinase ;  12 h, pH 8.0, 85 °C
Riferimento
A thermostable S-adenosylhomocysteine hydrolase from Thermotoga maritima: Properties and its application on S-adenosylhomocysteine production with enzymatic cofactor regeneration
Qian, Guojun; Chen, Caiping; Zhou, Rong; He, Yanbin; Shao, Weilan, Enzyme and Microbial Technology, 2014, , 64-65

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Geranyl diphosphate ,  Magnesium chloride Catalysts: Methyltransferase Solvents: Water ;  pH 7.4
Riferimento
Unprecedented Cyclization Catalyzed by a Cytochrome P450 in Benzastatin Biosynthesis
Tsutsumi, Hayama; Katsuyama, Yohei; Izumikawa, Miho; Takagi, Motoki; Fujie, Manabu; et al, Journal of the American Chemical Society, 2018, 140(21), 6631-6639

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: L-Tyrosine ,  Potassium chloride ,  Magnesium chloride Catalysts: Salicylic acid (reaction products with melamine, zinc and imidazoles) ,  Melamine (reaction products with salicylic acid, zinc and imidazoles) ,  2-Methylimidazole (reaction products with melamine, zinc and salicylic acid) ,  Zinc Solvents: Water ;  4 h, pH 8, 37 °C
Riferimento
Hydrogel-Metal-Organic-Framework Nanoparticle Composites for Immobilization of Active Biomacromolecules
Wang, Wenyan; Zheng, Shuo; Hong, Yinhui; Xu, Xinlei; Feng, Xiang; et al, ACS Applied Nano Materials, 2022, 5(2), 2222-2230

Synthetic Routes 6

Condizioni di reazione
Riferimento
Production of S-adenosyl-L-homocysteine by bacterial cells with a high content of S-adenosylhomocysteine hydrolase: utilization of a racemic mixture of homocysteine as the substrate
Shimizu, Sakayu; Ohshiro, Takashi; Shiozaki, Shozo; Yamada, Hideaki, Journal of Biotechnology, 1986, 4(2), 91-100

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: Homocysteine S-methyltransferase
Riferimento
Enzymatic analysis method for AdoMet-dependent methyltransferases
Gu, Jin-Song; Tan, Xiao-Jun, Gaodeng Xuexiao Huaxue Xuebao, 2012, 33(3), 521-525

Synthetic Routes 8

Condizioni di reazione
Riferimento
High yield production of S-adenosyl-L-homocysteine with microbial cells as the catalyst
Shimizu, Sakayu; Shiozaki, Shozo; Yamada, Hideaki, Journal of Biotechnology, 1986, 4(2), 81-90

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
Riferimento
Tetrabutylammonium fluoride as a mild and versatile reagent for cleaving boroxazolidones to their corresponding free α-amino acids
Poulie, Christian B. M.; Bunch, Lennart, European Journal of Organic Chemistry, 2017, 2017(11), 1475-1478

Synthetic Routes 10

Condizioni di reazione
Riferimento
Targeted Labeling of DNA by Methyltransferase-Directed Transfer of Activated Groups (mTAG)
Lukinavicius, Grazvydas; Lapiene, Vidmantas; Stasevskij, Zdislav; Dalhoff, Christian; Weinhold, Elmar; et al, Journal of the American Chemical Society, 2007, 129(10), 2758-2759

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: DNA methyltransferase
Riferimento
Direct transfer of extended groups from synthetic cofactors by DNA methyltransferases
Dalhoff, Christian; Lukinavicius, Grazvydas; Klimasauskas, Saulius; Weinhold, Elmar, Nature Chemical Biology, 2006, 2(1), 31-32

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Methyltransferase ,  Adenosyl-chloride synthase Solvents: Water ;  1 h, 37 °C; 5 min, 80 °C
Riferimento
A Tandem Chemoenzymatic Methylation by S-Adenosyl-L-methionine
Lipson, Joseph M.; Thomsen, Marie; Moore, Bradley S.; Clausen, Rasmus P.; La Clair, James J.; et al, ChemBioChem, 2013, 14(8), 950-953

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Methyltransferase Solvents: Water ;  24 h, pH 7, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Methyltransferases: Green Catalysts for Friedel-Crafts Alkylations
Tengg, Martin; Stecher, Harald; Offner, Lisa; Plasch, Katharina; Anderl, Felix; et al, ChemCatChem, 2016, 8(7), 1354-1360

SAH Raw materials

SAH Preparation Products

Fornitori consigliati
atkchemica
(CAS:979-92-0)SAH
CL17025
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:979-92-0)SAH
A858597
Purezza:99%/99%/99%/99%
Quantità:50mg/100mg/250mg/1g
Prezzo ($):161.0/256.0/477.0/1289.0